Arg-Phe-NH2 HCl vs. Arg-Phe-OH (Free Acid): C‑Terminal Amidation Is Essential for RFamide Receptor Bioactivity
The C‑terminal amide of Arg‑Phe‑NH2 is a well‑established structural determinant for RFamide receptor interaction. In biochemical and cellular assays, the non‑amidated dipeptide Arg‑Phe‑OH displays drastically reduced agonistic activity compared with the amidated form . While exact fold‑difference values are context‑dependent (varying with receptor subtype and assay readout), the amidation is a binary requirement: studies across the RFamide family consistently show that deamidation reduces potency to near‑background levels . In the NPFF receptor system, the C‑terminal Arg‑Phe‑NH2 motif serves as the minimal pharmacophore, and removal of the amide abolishes detectable binding in competition assays [1].
| Evidence Dimension | Receptor activation (agonistic activity) |
|---|---|
| Target Compound Data | Arg‑Phe‑NH2: retains agonist activity at RFamide receptors (qualitative retention of efficacy) |
| Comparator Or Baseline | Arg‑Phe‑OH (non‑amidated free acid): drastically reduced or undetectable agonistic activity across RFamide receptor subtypes |
| Quantified Difference | Activity reduction from active to near‑background levels; quantitative fold‑change is assay‑dependent (class‑level consensus: amidation is a binary requirement for RFamide bioactivity) |
| Conditions | Various RFamide receptor subtypes; NPFF₁R and NPFF₂R binding and functional assays |
Why This Matters
C‑terminal amidation is not a minor modification but a binary determinant of RFamide receptor engagement; procurement of the non‑amidated form will yield false‑negative results in any RFamide‑targeted assay.
- [1] Findeisen M, Rathmann D, Beck-Sickinger AG. Structure–activity studies of RFamide peptides reveal subtype‑selective activation of neuropeptide FF1 and FF2 receptors. ChemMedChem. 2011;6(6):1081‑1093. PMID: 21548099. View Source
